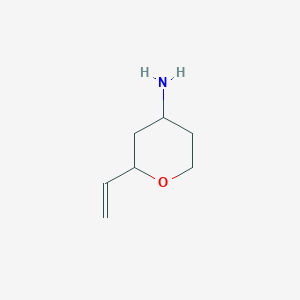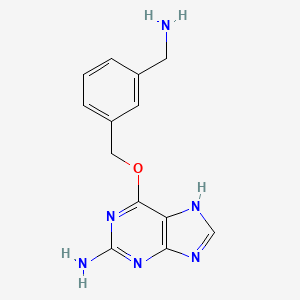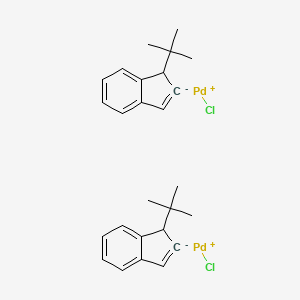
Chloro(1-t-butylindenyl)palladium(II) dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(1-t-butylindenyl)palladium(II) dimer: is a palladium-based compound with the molecular formula C26H30Cl2Pd2. It is known for its application as a precatalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by its brown powder form and has a melting point of 166°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1-t-butylindenyl)palladium(II) dimer typically involves the reaction of 1-t-butylindenyl with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the dimeric structure. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and research purposes. Companies like Alfa Chemistry and Aladdin Scientific offer this compound for research use .
Análisis De Reacciones Químicas
Types of Reactions: Chloro(1-t-butylindenyl)palladium(II) dimer primarily undergoes substitution reactions, particularly in the formation of monomeric chloro(1-t-butylindenyl)palladium complexes. These complexes are then used as precatalysts in cross-coupling reactions .
Common Reagents and Conditions: The compound is often used with various ligands to enhance its catalytic activity. Common reagents include phosphine ligands and bases such as potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products: The major products formed from these reactions are typically organic compounds that have undergone coupling, such as biaryls and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Chloro(1-t-butylindenyl)palladium(II) dimer is extensively used as a precatalyst in cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules makes it indirectly valuable. The products of these reactions can be used in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials and fine chemicals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in manufacturing processes .
Mecanismo De Acción
The mechanism of action of Chloro(1-t-butylindenyl)palladium(II) dimer involves the formation of active palladium species that participate in catalytic cycles. The compound acts as a source of palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for forming new carbon-carbon bonds .
Comparación Con Compuestos Similares
- Chloro(1-phenylindenyl)palladium(II) dimer
- Chloro(1-methylindenyl)palladium(II) dimer
- Chloro(1-cyclohexylindenyl)palladium(II) dimer
Uniqueness: Chloro(1-t-butylindenyl)palladium(II) dimer is unique due to the presence of the t-butyl group, which provides steric hindrance and enhances the stability of the compound. This stability is beneficial in catalytic applications, as it allows for more controlled and selective reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C26H30Cl2Pd2 |
|---|---|
Peso molecular |
626.3 g/mol |
Nombre IUPAC |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Clave InChI |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
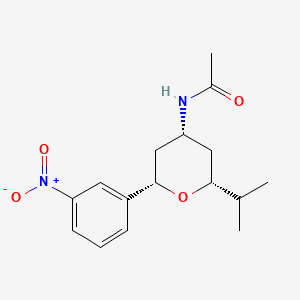
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
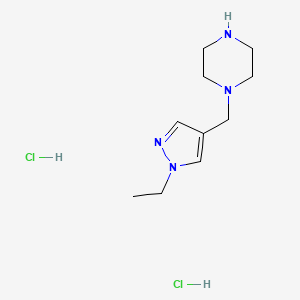
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
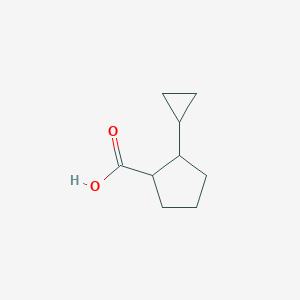
![(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15127369.png)
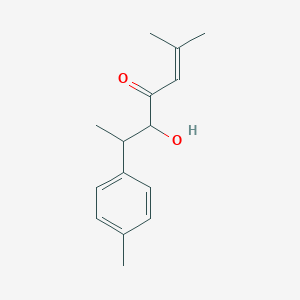
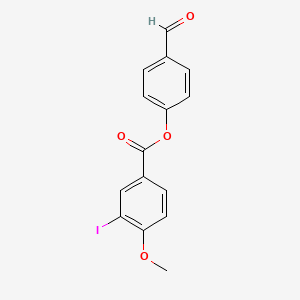
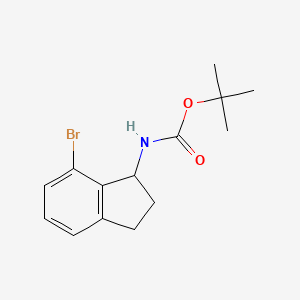
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
